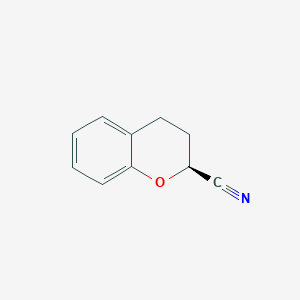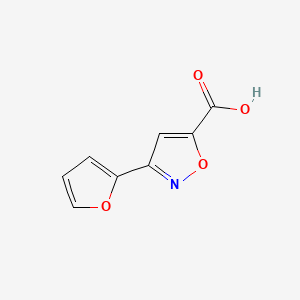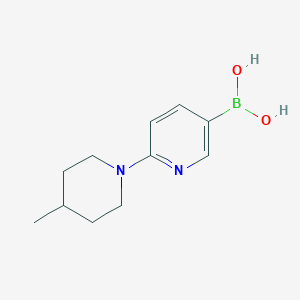![molecular formula C16H16N2S2 B11765063 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tiol-5-etil-6-metil-2-(o-tolilo)tieno[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la clase de las tienopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tienopirimidina[2,3-d] con varios sustituyentes, como los grupos etil, metil y o-tolilo. Las tienopirimidinas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Tiol-5-etil-6-metil-2-(o-tolilo)tieno[2,3-d]pirimidina generalmente implica reacciones de varios pasos. Un método común incluye la ciclación de precursores adecuados en condiciones específicas. Por ejemplo, la reacción de 2-aminotiofenol con acetoacetato de etilo en presencia de una base puede conducir a la formación del núcleo de tienopirimidina[2,3-d]. Los pasos de funcionalización posteriores, como la alquilación y la arilación, introducen los grupos etil, metil y o-tolilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Las técnicas como la síntesis de flujo continuo y el uso de catalizadores avanzados pueden mejorar la eficiencia del proceso de producción. Además, los métodos de purificación como la recristalización y la cromatografía se emplean para obtener el compuesto deseado en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Tiol-5-etil-6-metil-2-(o-tolilo)tieno[2,3-d]pirimidina se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tiol en un sulfuro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo tiol.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como los haluros de alquilo o los haluros de arilo se pueden utilizar en reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Sulfuros.
Sustitución: Varios derivados alquilados o arilados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades anticancerígenas, antivirales y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Tiol-5-etil-6-metil-2-(o-tolilo)tieno[2,3-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite interactuar con diversas vías biológicas, lo que puede conducir a efectos terapéuticos como actividades antiinflamatorias o anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tienopirimidina[2,3-d]: Estos compuestos comparten la misma estructura básica pero difieren en sus sustituyentes.
Pirazolo[1,5-a]pirimidinas: Estos son análogos de purina con actividades biológicas similares.
Tiazoles y 1,3,4-tiadiazoles: Estos compuestos también contienen átomos de azufre y nitrógeno en sus anillos y exhiben diversas actividades biológicas.
Singularidad
4-Tiol-5-etil-6-metil-2-(o-tolilo)tieno[2,3-d]pirimidina es única debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. Su combinación de grupos etil, metil y o-tolilo la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C16H16N2S2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19) |
Clave InChI |
UHIUAZHMOSJOCF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)

![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)



![2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11765047.png)


![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)
